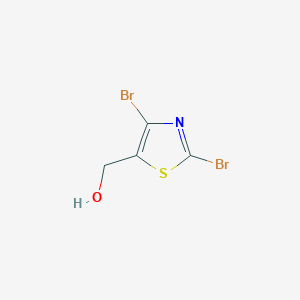

2,4-Dibromothiazole-5-methanol

Vue d'ensemble

Description

2,4-Dibromothiazole-5-methanol is a useful research compound. Its molecular formula is C4H3Br2NOS and its molecular weight is 272.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

2,4-Dibromothiazole-5-methanol serves as a versatile building block for synthesizing biologically active compounds. A study demonstrated the efficient synthesis of its stable isotope-labeled counterpart, which could be used for synthesizing potentially radioactive isotope-labeled thiazole compounds. This approach offers a straightforward method for preparing stable isotope-labeled and potentially radioactive isotopes of thiazole derivatives, useful in biological research and drug development (Lin, Salter, & Gong, 2009).

Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of (+/-)-mycothiazole, a compound with potential biological activity. The synthesis involved a key step of chain extension of a homoallylic alcohol through an unsaturated sultone intermediate, demonstrating the compound’s utility in complex natural product synthesis (Le Flohic, Meyer, & Cossy, 2005).

Methanol as a Hydrogen Source and C1 Synthon

Research has explored the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, highlighting the importance of simple alcohols like methanol in organic synthesis and energy technologies. This includes selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating the compound’s relevance in facilitating green chemical processes (Sarki et al., 2021).

Impact on Lipid Dynamics

Methanol's effect on lipid dynamics in biological and synthetic membranes has been studied, showing that methanol significantly influences lipid transfer and flip-flop kinetics. This research is crucial for understanding the role of solvents in biomembrane studies and the implications for cell survival and protein reconstitution (Nguyen et al., 2019).

Methanol to Olefins (MTO) Process

The methanol-to-olefins (MTO) reaction represents a significant area of research for converting methanol into olefins. This process has been fundamental in developing technology for converting coal to olefins, demonstrating methanol's role in addressing the demand for olefins and contributing to sustainable chemical industry practices (Tian, Wei, Ye, & Liu, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 2,4-Dibromothiazole-5-methanol’s action are currently unknown due to the lack of research on this compound

Analyse Biochimique

Biochemical Properties

The nature of these interactions depends on the specific structure and functional groups of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)